(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride
Overview
Description
(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Chemical Reactions
(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride has been studied in various chemical synthesis processes. For instance, Upadhyaya et al. (1997) investigated its use in the synthesis of imidazo[3,2-d][1,4]oxazepinium methanesulfonates, showing its role in complex organic reactions (Upadhyaya et al., 1997). Additionally, Counceller et al. (2012) described its application in the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes (Counceller et al., 2012).
2. Organic Synthesis Optimization
Research by Gilbile et al. (2017) focused on optimizing the synthesis of related compounds, demonstrating the broader applicability of this compound in chemical synthesis (Gilbile et al., 2017). This research highlights the compound's role in improving synthesis processes for certain chemicals.
3. Biochemical and Pharmacological Studies
Several studies have explored the biochemical and pharmacological aspects related to compounds similar to this compound. Kameyama and Kamigata (1989) investigated the asymmetric addition of sulfonyl chloride to 1-phenylpropene, which is relevant to understanding the biochemical behavior of related sulfonyl compounds (Kameyama & Kamigata, 1989).
4. Microbial Metabolism
Kelly and Murrell (1999) studied the microbial metabolism of methanesulfonic acid, a key component related to this compound. This research provides insights into the biological decomposition and utilization of such compounds (Kelly & Murrell, 1999).
Properties
IUPAC Name |
(2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPJJDMCAZLOO-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.